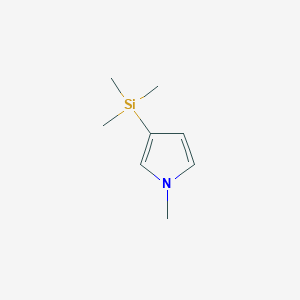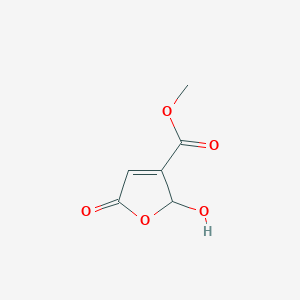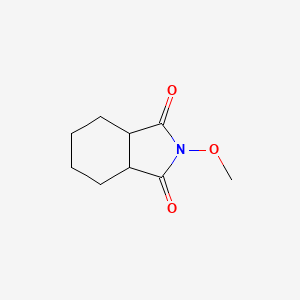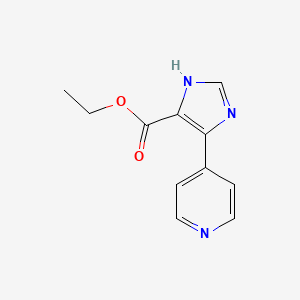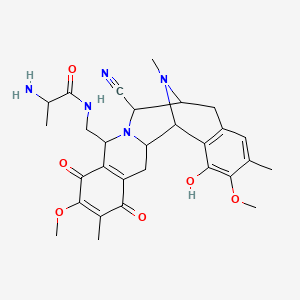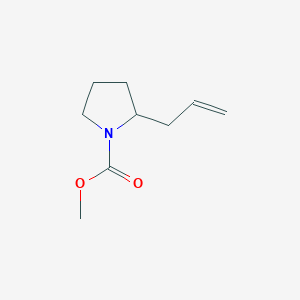
1-(1-Pyrrolidinyl)-2-butanone
Vue d'ensemble
Description
1-(1-Pyrrolidinyl)-2-butanone, also known as α-Pyrrolidinobutiophenone (α-PBP), is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s and has gained popularity in recent years due to its psychoactive effects. Despite being relatively new to the drug scene, α-PBP has already been associated with numerous cases of abuse and addiction. However,
Applications De Recherche Scientifique
Maillard Reaction Studies
1-(1-Pyrrolidinyl)-2-butanone is involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars. A study by Huyghues-Despointes and Yaylayan (1996) found that compounds like 1-(1-Pyrrolidinyl)-2-butanone require reduction steps in their formation, indicating complex oxidation-reduction reactions in Maillard model systems (Huyghues-Despointes & Yaylayan, 1996).
Metabolomics and Biotransformation Studies
In the field of metabolomics, 1-(1-Pyrrolidinyl)-2-butanone has been studied for its role in the biotransformation of synthetic cathinones. Manier et al. (2019) utilized untargeted metabolomics and high-resolution mass spectrometry to study the biotransformation of related compounds, highlighting its significance in understanding drug metabolism (Manier, Keller, Schäper, & Meyer, 2019).
Synthesis of Aromatic Rings
Wang and Kohn (2000) explored the synthesis of aromatic rings through enamine annulation, involving pyrrolidine enamine of ketones and 1, 4-diacetoxy-2-butanone. This method provides a route to synthesize substituted benzenes and other complex structures (Wang & Kohn, 2000).
Pyrolysis Studies
Pyrolysis/GC/MS analysis of 1-[(2'-carboxyl)pyrrolidinyl]-1-deoxy-D-fructose revealed that 1-(1-Pyrrolidinyl)-2-butanone is a primary pyrolysis product. This study by Huyghues-Despointes, Yaylayan, and Keyhani (1994) contributes to understanding the thermal decomposition of complex compounds (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
Catalytic Reactions and Synthesis
Usami et al. (2018) studied the synthesis of pyrroline via hydroimination cyclization under visible-light irradiation, involving oxime ethers and 2-butanone. This research contributes to understanding light-mediated radical generation and synthesis techniques (Usami, Yamaguchi, Tada, & Itoh, 2018).
Propriétés
IUPAC Name |
1-pyrrolidin-1-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)7-9-5-3-4-6-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJHJSJBXISMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308156 | |
| Record name | 1-(1-Pyrrolidinyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Pyrrolidinyl)-2-butanone | |
CAS RN |
97073-14-8 | |
| Record name | 1-(1-Pyrrolidinyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97073-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Pyrrolidinyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrrolidin-1-yl)butan-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWN7G39HVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(1-Pyrrolidinyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039839 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



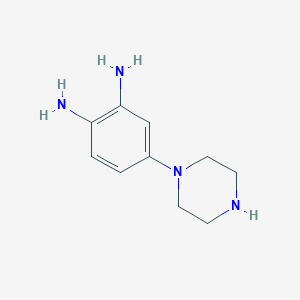
![(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one](/img/structure/B3362223.png)
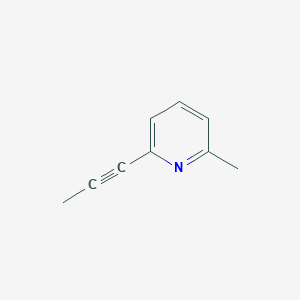
![3H-Pyrimido[4',5':3,4]cyclobuta[1,2-f]benzimidazole](/img/structure/B3362241.png)
